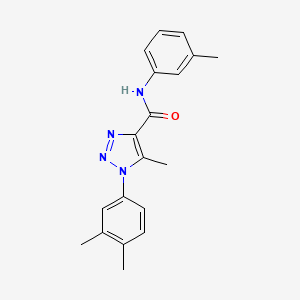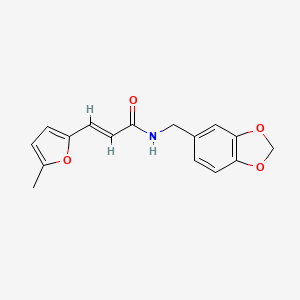![molecular formula C18H20N2O2S B5719689 methyl 4-methyl-3-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5719689.png)
methyl 4-methyl-3-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-methyl-3-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate, commonly known as MPTP, is a chemical compound that has been widely used in scientific research. It is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to those seen in Parkinson's disease. Despite its toxic effects, MPTP has been a valuable tool in understanding the mechanisms underlying Parkinson's disease and developing new treatments for the condition.
Mécanisme D'action
MPTP is converted to the toxic metabolite MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then selectively taken up by dopaminergic neurons through the dopamine transporter, where it accumulates and leads to cell death through oxidative stress and mitochondrial dysfunction.
Biochemical and Physiological Effects:
The selective destruction of dopaminergic neurons by MPTP leads to a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease. This results in a range of physiological and biochemical effects, including motor symptoms such as tremors, rigidity, and bradykinesia, as well as cognitive and behavioral changes.
Avantages Et Limitations Des Expériences En Laboratoire
MPTP has several advantages as a model for Parkinson's disease, including its ability to selectively destroy dopaminergic neurons and induce symptoms similar to those seen in the disease. However, its toxic nature and the specialized equipment and expertise required for its synthesis and handling limit its use in lab experiments.
Orientations Futures
There are several future directions for research on MPTP and its role in Parkinson's disease. These include further studies on the mechanisms underlying MPTP-induced neurotoxicity, the development of new treatments for the condition based on these mechanisms, and the identification of new compounds that can selectively target dopaminergic neurons without the toxic effects of MPTP. Additionally, the use of MPTP as a model for other neurodegenerative conditions, such as Alzheimer's disease, is an area of ongoing research.
In conclusion, MPTP is a potent neurotoxin that has been widely used in scientific research as a model for Parkinson's disease. Despite its toxic effects, MPTP has been a valuable tool in understanding the mechanisms underlying the disease and developing new treatments for the condition. Ongoing research on MPTP and its role in neurodegenerative conditions holds promise for the development of new treatments and therapies.
Méthodes De Synthèse
MPTP can be synthesized through several different methods, including the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride and subsequent reaction with N-(2-phenylethyl)amine. Other methods involve the reaction of 4-methyl-3-nitrobenzoic acid with thioamides or the reaction of 4-methyl-3-nitrobenzoyl chloride with N-(2-phenylethyl)amine. The synthesis of MPTP requires specialized equipment and expertise due to its toxic nature.
Applications De Recherche Scientifique
MPTP has been widely used in scientific research as a model for Parkinson's disease. By selectively destroying dopaminergic neurons in the brain, MPTP induces symptoms similar to those seen in Parkinson's disease, including tremors, rigidity, and bradykinesia. This has allowed researchers to study the mechanisms underlying the disease and develop new treatments for the condition.
Propriétés
IUPAC Name |
methyl 4-methyl-3-(2-phenylethylcarbamothioylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-13-8-9-15(17(21)22-2)12-16(13)20-18(23)19-11-10-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOZLTMUISOCCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyl-3-(2-phenylethylcarbamothioylamino)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5719606.png)


![4-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5719627.png)
![2-{[2-(4H-1,2,4-triazol-4-yl)isonicotinoyl]amino}benzoic acid](/img/structure/B5719628.png)
![4-methyl-3-{[(propionylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5719642.png)
![N-[4-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]-N-methylacetamide](/img/structure/B5719647.png)


![N-(2-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5719664.png)


![ethyl 1-[(phenylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B5719679.png)
![2-[(3-chlorophenoxy)methyl]-5-[(4-pyridinylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5719682.png)